Product packaging for Isopropyl 2-bromo-2-methylpropanoate(Cat. No.:CAS No. 51368-55-9)

Isopropyl 2-bromo-2-methylpropanoate

Cat. No.: B1304831
CAS No.: 51368-55-9
M. Wt: 209.08 g/mol
InChI Key: UNZJYKKJZGIFCG-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Academic Contexts

The precise identification of a chemical compound is fundamental in scientific discourse. Isopropyl 2-bromo-2-methylpropanoate (B8525525) is identified through a systematic naming convention, as well as several common synonyms prevalent in scientific literature.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The official IUPAC name for this compound is propan-2-yl 2-bromo-2-methylpropanoate. nih.govfishersci.com This name explicitly describes the molecular structure: the "propan-2-yl" indicates the isopropyl group attached to the oxygen of the ester, and "2-bromo-2-methylpropanoate" details the three-carbon propanoate chain with a bromine atom and a methyl group both attached to the second carbon atom.

In scientific literature and commercial contexts, this compound is frequently referred to by several synonyms. The most common of these is Isopropyl 2-bromoisobutyrate. guidechem.comrelicchemicals.incymitquimica.com Other synonyms include 2-Bromo-2-methylpropionic acid isopropyl ester and Isopropyl α-bromoisobutyrate. nih.govfishersci.cominnospk.com The use of these synonyms is widespread, and recognizing them is crucial for a comprehensive literature search.

Nomenclature Type Name
IUPAC Name propan-2-yl 2-bromo-2-methylpropanoate
Common Synonym Isopropyl 2-bromoisobutyrate
Other Synonyms 2-Bromo-2-methylpropionic acid isopropyl ester, Isopropyl α-bromoisobutyrate

The chemical formula for Isopropyl 2-bromo-2-methylpropanoate is C7H13BrO2. nih.govrelicchemicals.inlookchem.com This formula indicates that each molecule is composed of seven carbon atoms, thirteen hydrogen atoms, one bromine atom, and two oxygen atoms. The molecular weight of the compound is approximately 209.08 g/mol . nih.govcymitquimica.comlookchem.comavantorsciences.com

Identifier Value
Chemical Formula C7H13BrO2
Molecular Weight 209.08 g/mol

Significance in Modern Organic Chemistry and Polymer Science

The utility of this compound extends across various specialized areas of chemistry, most notably in the synthesis of complex organic molecules and the production of advanced polymers.

In the realm of organic synthesis, this compound serves as a crucial intermediate. guidechem.com Its structure allows for the introduction of the isopropyl ester and the bromo-methyl-propanoate moieties into larger, more complex molecules. guidechem.com A notable application is in the pharmaceutical industry, where it is used in the synthesis of Elafibranor, a drug investigated for the treatment of liver diseases. innospk.comchemicalbook.compharmaffiliates.com The esterification of 2-bromoisobutyric acid with isopropanol (B130326) is a common method for its production. innospk.com

This compound plays a pivotal role as an initiator in controlled radical polymerization (CRP) techniques. relicchemicals.in These methods allow for the synthesis of polymers with well-defined molecular weights, architectures, and functionalities. Specifically, it is employed in Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating a wide range of polymers. relicchemicals.in The bromine atom in the molecule is key to its function as an initiator, as it can be reversibly cleaved to generate a radical that initiates the polymerization process. This controlled initiation leads to the formation of block copolymers, which are materials composed of different polymer chains linked together. relicchemicals.in These block copolymers have applications in surface modification and the creation of responsive materials that change their properties in response to external stimuli. relicchemicals.in

Historical Context and Evolution of Research Applications

The story of this compound's role in chemical research is intrinsically linked to the broader advancements in organic synthesis and polymer chemistry. While the exact date of its initial synthesis is not prominently documented, the historical trajectory of its applications can be understood by examining the evolution of the chemical reactions and technologies where it has found its niche.

The foundational chemistry of α-halo esters, the class of compounds to which this compound belongs, has roots extending back to the late 19th century. One of the earliest significant applications of such compounds was in the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887. wikipedia.orgbyjus.com This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. While not specifically mentioning the isopropyl ester, this established the utility of the α-bromo ester functionality in carbon-carbon bond formation, a fundamental process in organic synthesis.

For a significant period, the applications of α-bromo esters, including derivatives like this compound, were primarily within the realm of traditional organic synthesis, serving as precursors for various functional groups. The presence of the bromine atom makes the α-carbon susceptible to nucleophilic substitution, enabling the introduction of a variety of substituents.

The most significant turning point in the research applications of this compound came in the mid-1990s with the advent of controlled radical polymerization (CRP) techniques. Specifically, the independent discovery of Atom Transfer Radical Polymerization (ATRP) in 1995 by two research groups, one led by Krzysztof Matyjaszewski and Jin-Shan Wang, and the other by Mitsuo Sawamoto, revolutionized polymer synthesis. innospk.com ATRP provided chemists with an unprecedented ability to control the polymerization of a wide range of monomers, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

The mechanism of ATRP relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. The initiator for this process is a molecule with a readily transferable halogen atom, and simple alkyl halides proved to be highly effective. This compound, with its tertiary bromide, emerged as an excellent and commercially available initiator for ATRP. Its structure allows for the facile generation of a radical upon activation, initiating the polymerization process in a controlled manner. This development propelled this compound from a general organic reagent to a key enabling tool in materials science. Its use as an initiator allows for the synthesis of a vast array of well-defined polymers for diverse applications, including coatings, adhesives, and biomedical materials.

More recently, the evolution of this compound's applications has extended into the pharmaceutical industry. It has been identified as a crucial intermediate in the synthesis of Elafibranor , a drug investigated for the treatment of metabolic diseases. innospk.comchemicalbook.com This application underscores the compound's continued relevance in the synthesis of complex, high-value molecules. The journey of this compound, from its conceptual roots in classic organic reactions to its indispensable role in modern polymer and medicinal chemistry, exemplifies the dynamic nature of chemical research, where the utility of a molecule can be reimagined and expanded with the advent of new scientific frontiers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO2 B1304831 Isopropyl 2-bromo-2-methylpropanoate CAS No. 51368-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-bromo-2-methylpropanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13BrO2/c1-5(2)10-6(9)7(3,4)8/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZJYKKJZGIFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199380
Record name Isopropyl 2-bromo-2-methylpropionate
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Molecular Weight

209.08 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51368-55-9
Record name 1-Methylethyl 2-bromo-2-methylpropanoate
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Record name Isopropyl 2-bromo-2-methylpropionate
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Record name Isopropyl 2-bromo-2-methylpropionate
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Record name Isopropyl 2-bromo-2-methylpropionate
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Synthetic Methodologies for Isopropyl 2 Bromo 2 Methylpropanoate

Conventional Laboratory-Scale Synthesis Routes

The synthesis of Isopropyl 2-bromo-2-methylpropanoate (B8525525) in a laboratory setting is typically accomplished through two main strategic approaches: the direct esterification of a pre-brominated acid or a sequence involving the bromination of an isobutyric acid derivative followed by esterification.

Esterification of 2-Bromo-2-methylpropanoic Acid with Isopropyl Alcohol

A primary and straightforward method for producing Isopropyl 2-bromo-2-methylpropanoate is the direct esterification of 2-bromo-2-methylpropanoic acid with isopropanol (B130326). innospk.com This reaction, a classic example of Fischer esterification, involves reacting the carboxylic acid with the alcohol in the presence of an acid catalyst. guidechem.commasterorganicchemistry.com The reaction is reversible, and measures are often taken to drive the equilibrium towards the formation of the ester product. guidechem.com

The Fischer esterification reaction is inherently slow and requires a catalyst to proceed at a practical rate. chemguide.co.uk Strong mineral acids are the most common catalysts for this transformation.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a frequently used catalyst for this esterification. guidechem.comchemguide.co.uk It acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by isopropyl alcohol. Additionally, sulfuric acid serves as a dehydrating agent, sequestering the water formed during the reaction, which helps to shift the equilibrium towards the product side. chemguide.co.uk

Hydrogen Chloride (HCl): Dry hydrogen chloride gas can also be employed as a catalyst. chemguide.co.uk Like sulfuric acid, it protonates the carbonyl oxygen, facilitating the reaction.

The general mechanism involves the protonation of the carbonyl oxygen of 2-bromo-2-methylpropanoic acid, followed by the nucleophilic attack of isopropyl alcohol. A series of proton transfer steps then occurs, leading to the elimination of a water molecule and the formation of the final ester product. masterorganicchemistry.com

To maximize the yield of this compound, several reaction parameters can be optimized. The reaction is typically performed under reflux to maintain a constant temperature and prevent the loss of volatile reactants. guidechem.com

Key optimization parameters include the molar ratio of reactants and the catalyst concentration. Using an excess of one reactant, usually the less expensive isopropyl alcohol, can help drive the equilibrium to favor ester formation. masterorganicchemistry.com The amount of acid catalyst also influences the reaction rate; however, excessive amounts can lead to side reactions like the dehydration of the alcohol. researchgate.net Continuous removal of water, for instance, through a Dean-Stark apparatus, is another effective strategy to achieve high conversion rates.

ParameterTypical Condition/RangePurpose/Effect on Optimization
Reactants2-Bromo-2-methylpropanoic Acid, Isopropyl AlcoholCore components of the esterification reaction.
CatalystConcentrated H₂SO₄ or dry HClIncreases the reaction rate by protonating the carbonyl group.
TemperatureReflux temperature of the reaction mixtureProvides the necessary activation energy for the reaction.
Reactant Molar RatioExcess of Isopropyl AlcoholShifts the reaction equilibrium towards the product side (Le Chatelier's Principle).
Water RemovalAzeotropic distillation (e.g., with a Dean-Stark trap)Drives the equilibrium towards the ester product by removing a byproduct. ucr.ac.cr
Table 1. Typical Reaction Conditions for the Esterification of 2-Bromo-2-methylpropanoic Acid.

Advanced and Green Chemistry Synthetic Strategies

Recent advancements in chemical synthesis have emphasized the development of methodologies that are not only efficient but also environmentally benign. In the context of this compound and its derivatives, this has led to the exploration of solvent-free industrial processes and the targeted synthesis of specialized molecules for advanced applications.

Solvent-Free Synthesis Methods for Industrial Scale

The industrial production of this compound traditionally involves the esterification of 2-bromo-2-methylpropanoic acid with isopropanol, often utilizing strong acid catalysts and organic solvents. thermofisher.comnih.gov Green chemistry principles, however, advocate for the reduction or elimination of volatile organic solvents, which has spurred research into solvent-free synthesis routes. These methods aim to reduce waste, energy consumption, and the hazards associated with solvent handling.

While strong acids like sulfuric acid are effective, their use necessitates neutralization and can lead to waste generation. An alternative approach involves the use of solid, reusable catalysts. Potassium carbonate (K₂CO₃) has been investigated as an efficient and mild base catalyst for various acylation and transesterification reactions. pnu.ac.irpnu.ac.irrsc.org In the context of ester synthesis, K₂CO₃ can facilitate the reaction between an alcohol and an acylating agent. pnu.ac.irpnu.ac.ir Although specific literature detailing K₂CO₃ as the sole catalyst for the solvent-free synthesis of this compound is not prevalent, its established efficacy in similar esterification processes suggests its potential as a greener alternative. rsc.orgwhiterose.ac.uk The mechanism in related reactions involves the activation of the carboxylic acid or the alcohol, enhancing nucleophilic attack to form the ester. nih.gov

Table 1: Comparison of Catalyst Systems for Esterification

CatalystTypeAdvantagesDisadvantages
H₂SO₄ Homogeneous, AcidHigh reactivity, Low costCorrosive, Generates waste
K₂CO₃ Heterogeneous, BaseMild conditions, Potentially recyclableLower reactivity than strong acids

For any industrial process, optimizing reaction parameters is crucial for maximizing yield and minimizing costs. In solvent-free esterification, temperature plays a dual role: it must be high enough to ensure a sufficient reaction rate but low enough to prevent side reactions or product degradation. Reaction times are directly correlated with temperature and catalyst efficiency. For base-catalyzed esterifications, temperatures typically range from moderate to high to drive the reaction to completion in a reasonable timeframe. nih.gov Without a solvent, the viscosity of the reaction mixture can also be a factor, influencing the required mixing and heat transfer efficiency.

Synthesis of Specialized Derivatives (e.g., NHS-BMP, DTPR)

This compound serves as a precursor for more complex molecules with specialized functionalities. These derivatives are often designed for specific applications in biochemistry and materials science, such as bioconjugation and polymer synthesis.

N-hydroxysuccinimidyl 2-bromo-2-methylpropionate (NHS-BMP) is an important derivative where the isopropyl ester is replaced by an N-hydroxysuccinimide (NHS) ester. This "activated ester" is highly reactive toward primary amines, making NHS-BMP a valuable reagent for attaching the 2-bromo-2-methylpropanoate group to proteins, peptides, or other amine-containing molecules. thieme-connect.com

The synthesis of NHS-BMP typically follows a standard procedure for creating NHS esters from carboxylic acids. thieme-connect.com This involves the reaction of 2-bromo-2-methylpropanoic acid with N-hydroxysuccinimide in the presence of a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC). thermofisher.com

The reaction proceeds as follows:

The carboxylic acid (2-bromo-2-methylpropanoic acid) is activated by DCC to form a highly reactive O-acylisourea intermediate.

N-hydroxysuccinimide then reacts with this intermediate, displacing the dicyclohexylurea (DCU) group to form the stable NHS ester.

The byproduct, DCU, is insoluble in many organic solvents and can be easily removed by filtration.

Table 2: Key Reagents in the Synthesis of NHS-BMP

ReagentChemical NameRole
Starting Material 2-bromo-2-methylpropanoic acidProvides the core chemical structure
Activating Agent N-hydroxysuccinimide (NHS)Forms the reactive ester
Coupling Agent N,N'-dicyclohexylcarbodiimide (DCC)Facilitates the esterification

Dithiodiundecane-11,1-diylbis[2-bromo-2-methylpropanoate] (DTPR) is a bifunctional molecule containing a disulfide bond and two terminal 2-bromo-2-methylpropanoate groups. The disulfide bond provides a cleavable linker (reducible by agents like dithiothreitol), while the bromo-ester groups can act as initiators for atom transfer radical polymerization (ATRP). This structure makes DTPR suitable for applications in surface modification and the synthesis of advanced polymer architectures.

The synthesis of DTPR would logically involve the esterification of dithiodiundecane-11,1-diol with two equivalents of a 2-bromo-2-methylpropanoic acid derivative, such as 2-bromo-2-methylpropionyl bromide. This reaction would typically be carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrobromic acid byproduct.

A general reaction scheme would be:

Dithiodiundecane-11,1-diol + 2 eq. 2-bromo-2-methylpropionyl bromide → DTPR + 2 eq. HBr

However, specific, detailed protocols for the synthesis of Dithiodiundecane-11,1-diylbis[2-bromo-2-methylpropanoate] (DTPR) are not widely documented in readily accessible scientific literature, indicating its specialized nature.

Purity Assessment and Characterization Techniques in Synthesis

The synthesis of this compound necessitates rigorous analytical oversight to ensure the final product's purity and structural integrity. A combination of chromatographic and spectroscopic techniques is employed to quantify the compound's purity, identify any potential impurities, and unequivocally confirm its chemical structure.

Chromatographic Methods (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from unreacted starting materials, byproducts, and residual solvents. These methods are the primary means of determining the purity of the synthesized compound.

Gas Chromatography (GC): Gas chromatography is the most widely utilized method for assessing the purity of this compound, a compound well-suited for this technique due to its volatility. Commercial specifications for this chemical frequently cite GC as the analytical method for purity verification, with typical requirements being greater than 97% or 98%. nih.gov

In a typical GC analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. libretexts.org The separation is based on the differential partitioning of the sample's components between the mobile gas phase and a stationary phase coated on the column's interior. For alkyl halides, columns with a mid-polarity stationary phase, such as 6% cyanopropylphenyl/94% dimethylpolysiloxane (e.g., VF-624ms), are often effective. nih.govresearchgate.netnih.gov

Detection is commonly achieved using a Flame Ionization Detector (FID), known for its reliability and wide dynamic range, or a Mass Spectrometer (MS) detector, which provides both quantification and structural information. nih.gov The use of a mass spectrometer in selected ion monitoring (SIM) mode offers enhanced sensitivity for detecting and quantifying trace-level impurities. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Typical Gas Chromatography (GC) Parameters for Alkyl Halide Analysis
ParameterTypical Setting
Column TypeCapillary Column (e.g., VF-624ms or equivalent)
Carrier GasHelium, Argon, or Nitrogen
Flow Rate1–25 mL/min (for capillary columns) libretexts.org
Injector TemperatureSufficiently high to ensure rapid volatilization
Oven TemperatureIsothermal or programmed temperature ramp
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov

High-Performance Liquid Chromatography (HPLC): While GC is the predominant method for purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is less commonly reported for this specific compound. The compound's volatility and suitability for GC often make it the more straightforward choice. However, HPLC could potentially be used with a non-polar stationary phase (reverse-phase chromatography) and a suitable polar mobile phase, with detection by a UV detector at a low wavelength, although specific methods are not widely documented in the available literature.

Spectroscopic Confirmation (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy: Infrared spectroscopy is a rapid and reliable method used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and alkyl halide moieties. The identity of the compound is often confirmed by comparing its IR spectrum to a reference spectrum, with a "pass" indicating a match. nih.gov

Table 2: Predicted Characteristic Infrared (IR) Absorption Peaks for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching~2990–2850
C=O (Ester)Stretching~1735–1750
C-H (Alkyl)Bending/Deformation~1480–1370 docbrown.info
C-O (Ester)Stretching~1260–1100
C-BrStretching~750–500 docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of an organic molecule by providing detailed information about the carbon and hydrogen atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, the spectrum is predicted to show three distinct signals corresponding to the different types of protons in the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound
Proton EnvironmentIntegrationPredicted MultiplicityPredicted Chemical Shift (δ, ppm)
-C(Br)(CH₃)₂6HSinglet (s)~1.9
-O-CH(CH₃)₂1HSeptet (sept)~5.0
-O-CH(CH₃)₂6HDoublet (d)~1.2

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives a single peak. This compound is expected to exhibit five distinct signals.

Table 4: Predicted ¹³C NMR Spectral Data for this compound
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~170–175 libretexts.org
-O-CH(CH₃)₂~70
-C(Br)(CH₃)₂~55-65
-C(Br)(CH₃)₂~30
-O-CH(CH₃)₂~22

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. It is a crucial technique for confirming the identity and elemental composition of the synthesized product. When coupled with GC (GC-MS), it also serves as a powerful tool for separating and identifying impurities. nih.gov

The mass spectrum of this compound will show a characteristic molecular ion peak pattern due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity (M⁺ and M+2) separated by two mass units. miamioh.edu The primary fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the loss of the halogen atom. miamioh.edulibretexts.org

Table 5: Predicted Major Ions in the Mass Spectrum of this compound
m/z (mass/charge)Predicted Fragment IonFragmentation Pathway
208/210[C₇H₁₃BrO₂]⁺Molecular Ion (M⁺)
129[M - Br]⁺Loss of a bromine radical
121/123[BrC(CH₃)₂]⁺Loss of the isopropoxy radical
87[C(CH₃)₂C(O)O]⁺α-cleavage, loss of isopropyl radical
43[CH(CH₃)₂]⁺Isopropyl cation

Applications in Controlled Radical Polymerization Crp

Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is a leading method for controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. atamanchemicals.com In this process, the choice of initiator is critical as it determines the number of growing polymer chains and consequently influences the final properties of the polymer. cmu.edu Isopropyl 2-bromo-2-methylpropanoate (B8525525) serves as a classic and efficient initiator for ATRP.

The initiation process in ATRP involves the reaction of an initiator, such as isopropyl 2-bromo-2-methylpropanoate, with a transition metal catalyst in a lower oxidation state. This reaction generates a radical species that subsequently propagates by adding to monomer units.

This compound is classified as an α-halide ester initiator. nih.gov In the context of ATRP, it is an alkyl halide (represented as R-X) that possesses a carbon-bromine bond. atamanchemicals.comcmu.edu This bond can be reversibly cleaved to generate a radical. The structure of the initiator is crucial, and its framework is typically similar to that of the propagating radical, which helps ensure efficient initiation. cmu.edu The process begins when the catalyst, a transition metal complex (e.g., Cu(I)Br complexed with a ligand), abstracts the bromine atom from this compound. atamanchemicals.comharth-research-group.org This atom transfer step results in the formation of an isopropyl 2-methylpropanoate (B1197409) radical and the oxidized metal complex (e.g., Cu(II)Br₂). harth-research-group.org This newly formed radical then adds to a monomer molecule, starting the growth of a polymer chain. harth-research-group.org The fragment from the initiator remains at one end of the polymer chain, while the bromine atom is transferred to the other end, which is known as the dormant chain end. mdpi.com

A key feature of ATRP that allows for its controlled nature is the establishment of a rapid equilibrium between a small number of active, propagating radicals and a large majority of dormant species. cmu.edurelicchemicals.in After the initial activation of this compound, the resulting radical begins to propagate. However, the higher oxidation state metal complex (the deactivator) can transfer the halogen atom back to the propagating radical end of the polymer chain. atamanchemicals.com

This reversible process, known as deactivation, reforms the dormant species (a polymer chain with a terminal bromine atom) and the lower oxidation state metal complex (the activator). nih.gov This activation-deactivation cycle occurs repeatedly. The equilibrium is deliberately shifted heavily towards the dormant side, which keeps the concentration of active radicals very low at any given moment. cmu.edu This low radical concentration significantly minimizes the occurrence of irreversible termination reactions (e.g., radical coupling or disproportionation) that are common in conventional free radical polymerization. nih.gov The result is a polymerization process where all chains grow at a similar rate, leading to polymers with low polydispersity and controlled molecular weights. cmu.edu

In the ATRP of acrylate (B77674) monomers, such as methyl acrylate or n-butyl acrylate, this compound would function as the initiator to generate polymer chains. The polymerization would proceed in a controlled manner, with the molecular weight of the resulting polyacrylate increasing linearly with monomer conversion. This controlled process allows for the synthesis of polyacrylates with targeted molecular weights and narrow molecular weight distributions. The general success of similar α-halide ester initiators in the polymerization of various acrylates suggests that this compound would be a highly effective initiator for creating well-defined polyacrylates. mdpi.com

Table 1: Representative Data for ATRP of Acrylates using an Analogous Initiator No specific experimental data for this compound was found. The following table is a representative example based on the ATRP of methyl acrylate initiated by ethyl 2-bromoisobutyrate, a closely related compound.

MonomerInitiatorCatalyst/LigandSolventTime (min)Conversion (%)M_n (theoretical)M_n (experimental)PDI (M_w/M_n)
Methyl AcrylateEthyl 2-bromoisobutyrateCuBr/PMDETAAnisole220~9510,00010,2001.07

M_n = Number-average molecular weight; PDI = Polydispersity Index; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine

This compound is also well-suited for the ATRP of methyl methacrylate (B99206) (MMA). The polymerization, typically catalyzed by a copper/bipyridine system, would yield poly(methyl methacrylate) (PMMA) with highly controlled molecular weights and very low polydispersities. cmu.edu The kinetics of the polymerization are expected to be first-order with respect to the monomer concentration, and the number-average molecular weight (M_n) should show a linear relationship with the monomer conversion. Research on similar systems has demonstrated the capability to produce PMMA with molecular weights up to and exceeding 100,000 g/mol while maintaining narrow polydispersity. cmu.edu

Table 2: Representative Data for ATRP of Methyl Methacrylate using an Analogous Initiator No specific experimental data for this compound was found. The following table is a representative example based on the ATRP of MMA initiated by an alkyl dithiocarbamate, demonstrating typical control achieved in such systems.

MonomerInitiator SystemCatalyst/LigandConditionsTime (min)Conversion (%)M_n (experimental)PDI (M_w/M_n)
Methyl MethacrylateMANDCCuBr/bpyBulk, 100 °C4074.918,1701.16

M_n = Number-average molecular weight; PDI = Polydispersity Index; MANDC = 1-cyano-1-methylethyldiethyldithiocarbamate; bpy = 2,2'-bipyridine

Synthesis of Well-Defined Homopolymers

Polymerization of N-isopropylacrylamide (PNIPAM)

The 2-bromo-2-methylpropanoate functional group is instrumental in the controlled polymerization of N-isopropylacrylamide (NIPAM), leading to the formation of poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer. Derivatives of this compound are often employed, especially in aqueous media, to facilitate the polymerization process.

For instance, a water-soluble initiator, 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate, has been successfully used in the aqueous Single Electron Transfer-Living Radical Polymerization (SET-LRP) of NIPAM at 0 °C. rsc.org This method allows for the synthesis of well-defined PNIPAM with controlled molecular weights. Similarly, this initiator has been utilized in aqueous ATRP to achieve rapid and quantitative polymerization of NIPAM, reaching near-quantitative monomer conversions in under 10 minutes. nih.gov The ability to polymerize NIPAM in environmentally friendly aqueous solutions is a significant advantage. nih.gov

The synthesis of PNIPAM-based copolymers is also readily achieved. Thermoresponsive block copolymers such as polystyrene-b-poly(N-isopropylacrylamide) have been synthesized via ATRP, demonstrating the versatility of bromoisobutyrate initiators in creating functional materials. researchgate.net These polymers are of great interest for biomedical applications due to their sharp phase transition in aqueous solutions near physiological temperatures. nih.gov

Below is a data table summarizing typical conditions for the ATRP of NIPAM using a 2-bromo-2-methylpropanoate derivative as the initiator.

InitiatorMonomerCatalyst SystemSolventTemperatureKey FindingReference
2,3-dihydroxypropyl 2-bromo-2-methylpropanoateN-isopropylacrylamide (NIPAM)Cu(I)Br / Me₆TRENWater0 °CSuccessful aqueous SET-LRP synthesis of PNIPAM. rsc.org
2,3-dihydroxypropyl 2-bromo-2-methylpropanoateN-isopropylacrylamide (NIPAM)Cu(I)Br / Me₆TREN (in situ disproportionation)WaterAmbientRapid polymerization (>98% conversion in 10 min) with dispersity control. nih.gov
Ethyl 2-bromoisobutyrateN-isopropylacrylamide (NIPAM)Cu(I)Br / PMDETAAlcoholsVariousUsed to synthesize a polystyrene macroinitiator for subsequent PNIPAM block copolymerization. researchgate.net

Facilitating Block Copolymer Formation

The stable bromine end-group provided by this compound initiation is crucial for the synthesis of block copolymers. The "living" nature of ATRP allows the polymer chains to be re-initiated for the polymerization of a second, different monomer, leading to well-defined block structures. mdpi.com

The most common strategy for forming block copolymers using this initiator is sequential monomer addition. In this process, a first monomer is polymerized to create a macroinitiator with a terminal bromine atom. After the first monomer is consumed, a second monomer is added to the reaction mixture, which then polymerizes from the active chain end of the first block. mdpi.com

This technique has been demonstrated effectively in aqueous ATRP, where a PNIPAM block can be synthesized first, followed by the addition of a second acrylamide (B121943) or acrylate monomer to form a diblock copolymer in situ. nih.gov This one-pot method is highly efficient, achieving high conversions for both blocks. nih.gov The high end-group fidelity of the polymer chains synthesized with 2-bromo-2-methylpropanoate initiators is essential for the success of these chain extensions. nih.gov

Dispersity (Đ), a measure of the uniformity of polymer chain lengths, is a critical parameter that influences the properties of block copolymers and the materials derived from them. nih.govchemrxiv.org this compound and its derivatives facilitate excellent control over dispersity in block copolymer synthesis.

In aqueous ATRP, the dispersity of both the initial homopolymer and the subsequent blocks can be precisely tuned by modulating the concentration of the deactivator complex. nih.gov For example, in the polymerization of NIPAM, the dispersity can be controlled by varying the ligand concentration or by adding a salt like sodium bromide (NaBr). nih.gov This allows for the synthesis of block copolymers where each block has a distinct, predetermined dispersity (e.g., high-to-low or low-to-high). nih.gov This level of control is a significant advancement, as variations in dispersity can strongly influence polymer properties and self-assembly behavior. nih.gov

The following table, based on research findings, illustrates how reaction conditions can be tuned to control dispersity in the formation of a diblock copolymer.

Block CopolymerConditions for Block 1Đ of Block 1Conditions for Block 2Final ĐReference
PNIPAM-b-PNIPAM (Low to High Đ)[CuIBr]:[Me₆Tren] = [2.4]:[2.4]1.14Add monomer + 3-fold excess Me₆Tren1.62 nih.gov
PNIPAM-b-PNIPAM (High to Low Đ)[CuIBr]:[Me₆Tren] = [2.4]:[7.2]1.64Add monomer + 120 eq. NaBr1.17 nih.gov

Surface-Initiated ATRP (SI-ATRP)

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful "grafting from" technique used to grow polymer chains directly from a substrate. cmu.edu This method involves immobilizing an initiator, such as a derivative of this compound, onto a surface. The tethered initiator then allows for the growth of a dense layer of end-grafted polymer chains, known as a polymer brush. cmu.edu

The versatility of SI-ATRP is demonstrated by its application to a wide range of substrates, which can be functionalized with 2-bromo-2-methylpropanoate initiators through various chemical strategies.

Gold (Au): Gold surfaces are commonly modified for SI-ATRP by forming self-assembled monolayers (SAMs) of thiol-containing initiators. A specially designed bidentate thiol initiator, 16-(3,5-bis(mercaptomethyl)-phenoxy)hexadecyl 2-bromo-2-methylpropanoate, has been shown to form highly stable SAMs on gold, enabling the growth of thick polymer brushes at elevated temperatures where traditional monodentate thiol initiators might fail. researchgate.net This stability is crucial for ensuring a high density of initiating sites throughout the polymerization. researchgate.net SI-ATRP from gold nanoparticles has also been used to create core-shell hybrid materials, for example by grafting PNIPAM from the nanoparticle surface. nih.gov

Silicon (Si): Silicon wafers are a standard substrate for creating polymer brushes for applications in electronics and materials science. cmu.edu Initiators can be attached to silicon oxide (Si/SiO₂) surfaces using silane (B1218182) chemistry. For example, (trimethoxysilyl)propyl-2-bromo-2-methylpropanoate can be deposited on silicon wafers to form a self-assembled monolayer of initiators. rsc.org An alternative method for hydrogen-terminated silicon involves a multi-step process where an ω-unsaturated alkyl ester is coupled to the surface, reduced to a hydroxyl group, and finally esterified with 2-bromoisobutyryl bromide to create the initiating site. researchgate.net These methods allow for the controlled grafting of various polymers, including polymethacrylates. researchgate.net

Poly(methyl methacrylate) (PMMA): Grafting polymer brushes from polymer substrates like PMMA is challenging due to potential issues with organic solvents causing the substrate to swell or dissolve. An aqueous-based route has been developed to overcome this. nih.gov The process involves functionalizing the PMMA surface with amine groups, followed by reaction in water with N-hydroxysuccinimidyl-2-bromo-2-methylpropionate to attach the initiator. nih.gov Subsequently, aqueous ATRP can be used to grow brushes, such as thermoresponsive PNIPAM, directly from the PMMA surface, yielding an optically transparent modified material. nih.gov

A key advantage of SI-ATRP is the precise control it offers over the properties of the grafted polymer layer. cmu.edu The thickness of the polymer brush can be controlled by adjusting the polymerization time. researchgate.net Kinetic studies have shown a linear increase in polymer film thickness with reaction time, which indicates that the chain growth from the surface is a controlled process with "living" characteristics. researchgate.net

This control allows for the creation of polymer brushes with thicknesses ranging from a few nanometers to over 100 nm. nih.gov The growth rate can be influenced by the specific ATRP method used (e.g., conventional ATRP vs. ARGET ATRP) and the reaction conditions, such as the choice of reducing agent. nih.gov The final morphology and properties of the brush layer, such as grafting density and surface uniformity, are dependent on the density of the immobilized initiators on the substrate. nsf.gov

The table below presents data on the controlled growth of a polymer brush on a silicon substrate, illustrating the relationship between polymerization time and the resulting dry film thickness.

Polymerization MethodSubstratePolymerization TimeBrush Thickness (nm)Reference
ARGET-ATRPSilicon Wafer2 min~30 nm nih.gov
ARGET-ATRPSilicon Wafer4 min~60 nm nih.gov
ARGET-ATRPSilicon Wafer6 min~90 nm nih.gov
ATRPSi-H Substrate2 h~6 nm researchgate.net
ATRPSi-H Substrate4 h~10 nm researchgate.net
ATRPSi-H Substrate8 h~16 nm researchgate.net
Aqueous-Based Initiator Attachment for SI-ATRP

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful method for modifying surfaces by growing polymer brushes. However, a significant challenge arises when the substrate is sensitive to organic solvents, which are typically required for immobilizing the initiator. To overcome this, aqueous-based strategies for initiator attachment have been developed.

A notable approach involves an aqueous route to graft polymer brushes from poly(methyl methacrylate) (PMMA) surfaces, which are susceptible to swelling or dissolution in organic solvents. wikipedia.orgchimia.ch This method utilizes an activated ester derivative of 2-bromo-2-methylpropanoic acid, specifically N-hydroxysuccinimidyl-2-bromo-2-methylpropionate. This initiator can be covalently immobilized on amine-functionalized PMMA surfaces in an aqueous medium. wikipedia.orgchimia.ch Following the successful attachment of the initiator, a subsequent surface-initiated ATRP can be performed in water to grow polymer brushes, such as the thermoresponsive poly(N-isopropylacrylamide) (PNIPAAm). wikipedia.orgchimia.ch This aqueous-based procedure is significant as it protects the integrity of solvent-sensitive substrates and offers a more environmentally friendly "green" approach to surface modification. wikipedia.org The versatility of this technique allows it to be adapted for various amine-functionalized surfaces and a wide range of water-soluble monomers. wikipedia.orgchimia.ch

Catalyst Systems and Ligand Effects in ATRP

Copper-Based Catalysts (e.g., CuBr/2,2'-bipyridine, CuBr/PMDTA, CuBr/Me₆Tren)

Copper complexes are the most extensively studied and utilized catalysts in ATRP due to their versatility, cost-effectiveness, and robustness across a wide range of monomers. acs.orgcmu.edu The ligand's primary role is to solubilize the copper halide and adjust the redox potential of the copper center, which in turn influences the polymerization kinetics and control. wikipedia.orgcmu.edu

CuBr/2,2'-bipyridine (bpy): The CuBr/bpy system was one of the first and most foundational catalysts used in ATRP. cmu.edu The activity of this catalyst can be tuned by introducing different substituents to the bipyridine ligand. Electron-donating groups on the 4,4'-positions of the bipyridine rings increase the stability of the resulting Cu(II) complex, leading to larger ATRP equilibrium constants and faster polymerization rates. cmu.eduacs.org For instance, a 400-fold increase in polymerization rate was observed when using a bpy ligand with p-(Me)₂N substituents compared to an unsubstituted bpy. acs.org

CuBr/PMDTA (N,N,N',N'',N''-Pentamethyldiethylenetriamine): The tridentate ligand PMDTA forms a more active catalyst system with CuBr compared to bipyridine. This increased activity allows for polymerization under milder conditions, such as lower temperatures and reduced catalyst concentrations. cmu.edu The CuBr/PMDTA system has proven effective for the controlled polymerization of various monomers, including acrylates and methacrylates, yielding polymers with low polydispersity. cmu.eduacs.org However, for some polymerizations, a higher catalyst-to-initiator ratio may be needed to maintain control, which can increase costs and the need for post-polymerization purification. acs.org

CuBr/Me₆Tren (Tris[2-(dimethylamino)ethyl]amine): Me₆Tren is a tripodal, tetradentate amine ligand that forms one of the most active catalyst complexes for ATRP. cmu.educmu.edu The catalyst complex formed with Me₆Tren exhibits a very high activation rate constant (kact) while maintaining a sufficiently high deactivation rate constant (kdeact), making it exceptionally efficient. cmu.edu This high activity allows for a significant reduction in the amount of catalyst needed—sometimes down to parts-per-million (ppm) levels—which is advantageous for both cost and purity of the final polymer. cmu.educmu.edu

Table 1: Comparison of Common Copper-Based ATRP Catalyst Systems
Catalyst SystemLigand TypeRelative ActivityKey Features
CuBr/2,2'-bipyridineBidentateModerateOne of the original ATRP catalysts; activity is highly tunable via ligand substitution. cmu.edu
CuBr/PMDTATridentateHighAllows for polymerization at lower temperatures and catalyst concentrations than bpy systems. cmu.edu
CuBr/Me₆TrenTetradentateVery HighExtremely active, enabling catalyst concentrations at ppm levels; effective for less reactive monomers. cmu.educmu.edu
Ruthenium-Based Catalysts

While copper is the most common metal in ATRP, complexes of other transition metals, including ruthenium, have also been successfully employed as catalysts. wikipedia.orgnih.gov Ruthenium-based catalysts, such as RuCl₂(PPh₃)₃ and half-metallocene-type complexes like Ru(Cp)Cl(PPh₃)₂ (where Cp = cyclopentadienyl), are effective in mediating the controlled radical polymerization of monomers like methyl methacrylate (MMA) and styrene. nih.gov

The catalytic activity of these ruthenium complexes is strongly influenced by the electron-donating nature of their ligands. For half-metallocene catalysts, activity increases in the order Ru(Cp)Cl(PPh₃)₂ < Ru(Ind)Cl(PPh₃)₂ < Ru(Cp*)Cl(PPh₃)₂. nih.gov This trend correlates with the redox potential of the complex; catalysts with lower redox potentials are more easily oxidized from Ru(II) to Ru(III), facilitating faster activation of the dormant alkyl halide initiator and thus a faster polymerization. nih.gov Schiff base ruthenium−alkylidene complexes have also been shown to be effective ATRP catalysts, with some cationic versions capable of performing controlled radical polymerization in aqueous suspension systems.

Influence of Cu(II)/Cu(I) Ratio on Polymerization Kinetics and Control

The ratio of the deactivator [Cu(II)] to the activator [Cu(I)] is a critical parameter for controlling the kinetics of ATRP. In a standard ATRP, the Cu(II) deactivator is generated in situ through radical termination reactions. However, the initial concentration of Cu(II) is zero, which can lead to an initial burst of polymerization and a higher-than-desired concentration of terminated chains before the equilibrium is established.

To gain better control, a small amount of the Cu(II) complex can be added at the beginning of the polymerization. nih.gov This initial addition of the deactivator slows down the polymerization rate by shifting the ATRP equilibrium towards the dormant species, thereby reducing the concentration of propagating radicals. nih.gov This approach, often referred to as the "reverse" ATRP or adding a deactivator, helps to minimize termination reactions throughout the polymerization, leading to improved control over molecular weight and lower polydispersity of the resulting polymer. The kinetic behavior of the polymerization is strongly affected by the initial [Cu(II)]/[Cu(I)] ratio; at low ratios (≤0.1), the kinetics may follow one model, while at higher ratios, a different kinetic model applies where the polymerization rate is inversely proportional to the Cu(II) concentration. nih.gov

Other Controlled Radical Polymerization Techniques

RAFT Polymerization (Contextual Mentions and Related Initiators)

While this compound is a quintessential initiator for ATRP, it is important to place ATRP in the context of other CRP methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Unlike ATRP, which relies on a metal catalyst to mediate the reversible activation of a dormant species, RAFT polymerization achieves control through a degenerative chain transfer process using a thiocarbonylthio compound as a chain transfer agent (CTA). The initiation in RAFT is typically accomplished using a conventional radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The radicals generated from the initiator start a propagating chain, which then reacts with the RAFT agent. This establishes an equilibrium between active propagating chains and dormant polymeric RAFT adducts, allowing for controlled chain growth.

Therefore, the fundamental components and mechanisms of ATRP and RAFT are distinct. ATRP uses an alkyl halide initiator like this compound in conjunction with a metal catalyst, whereas RAFT uses a conventional radical initiator and a thiocarbonylthio CTA. Both techniques, however, achieve the common goal of producing well-defined polymers with controlled architectures.

Functional Polymer Synthesis and Architectures

The utility of this compound as an initiator for ATRP enables the synthesis of a wide array of functional polymers with tailored structures and properties.

Thermoresponsive polymers, which undergo a reversible phase transition in response to temperature changes, are a significant class of "smart" materials. Poly(N-isopropylacrylamide) (PNIPAM) is the most prominent example, exhibiting a Lower Critical Solution Temperature (LCST) around 32°C in water.

Derivatives of 2-bromo-2-methylpropanoic acid are widely employed as initiators for the ATRP of N-isopropylacrylamide (NIPAM) to produce well-defined PNIPAM chains. acs.orgnih.gov this compound can act as a soluble initiator in solution polymerization, while related structures can be anchored to surfaces for "grafting-from" polymerizations. researchgate.netnih.gov The controlled nature of ATRP allows for the synthesis of PNIPAM with predictable molecular weights and narrow distributions, which is crucial for tuning the sharpness and temperature of the thermal transition. Furthermore, this method is used to create block copolymers where a PNIPAM segment imparts thermoresponsivity to the entire macromolecule. nih.gov

MonomerInitiator SystemCatalyst/LigandSolventTemp (°C)ResultReference
N-isopropylacrylamide (NIPAM)2-bromoisobutyrate-functionalized macroinitiatorCuCl/PMDETA2-Propanol/H₂O20PNIPAM-based block copolymer nih.gov
N-isopropylacrylamide (NIPAM)Initiator-functionalized Gold NanoparticlesCuBr/Me₆TRENH₂O25PNIPAM-grafted nanoparticles nih.gov
N-isopropylacrylamide (NIPAM)2-bromoisobuturyl bromide-modified celluloseOrganic PhotocatalystDMSORTThermo-responsive hydrogel nih.gov

The synthesis of polymer nanomaterials with controlled size, shape, and surface properties is another key application. This compound and its derivatives are instrumental in two primary strategies for creating such nanomaterials via ATRP.

Self-Assembly of Block Copolymers: Amphiphilic block copolymers can be synthesized using a 2-bromoisobutyrate initiator. nih.gov For instance, polymerization of a hydrophobic monomer followed by a hydrophilic monomer (or vice versa) yields copolymers that self-assemble in a selective solvent into nanoscale structures like micelles or vesicles. nih.gov

"Grafting-From" Nanoparticle Surfaces: A more direct approach involves immobilizing an ATRP initiator onto the surface of an inorganic nanoparticle (e.g., silica (B1680970), iron oxide). nih.gov The hydroxyl groups on a silica nanoparticle surface, for example, can be reacted with an initiator precursor like α-bromoisobutyryl bromide to create a surface covered in initiating sites. Subsequent surface-initiated ATRP (SI-ATRP) allows polymer chains to grow directly from the nanoparticle core, forming a dense polymer brush layer. nih.gov This method produces highly stable organic-inorganic hybrid nanoparticles with properties dictated by the grafted polymer. nih.gov

Nanoparticle CoreSurface InitiatorMonomer(s)Polymerization MethodResulting NanomaterialReference
Silica (SiO₂)3-(2-bromo-2-methyl) propionyloxypropyl]trimethoxysilaneNIPAM, 4VPSI-ATRPCore-shell nanoparticles with block copolymer brushes nih.gov
Iron Oxide (Fe₃O₄)12-(2-bromoisobutyramido) dodecanoic acid2-(methylsulfinyl)ethylacrylateICAR ATRPSuperparamagnetic hybrid nanoparticles nih.gov
Zinc Oxide (ZnO)2-bromoisobutyryl bromideMMA, StyreneSI-ATRPPolymer-tethered ZnO hybrid materials nih.gov

Combining the biological function of proteins with the physical properties of synthetic polymers creates advanced bio-hybrid materials. The "grafting-from" approach using ATRP is a powerful method for creating these conjugates. acs.org

The process typically begins with the modification of the protein's surface. Amine groups on lysine (B10760008) residues are common targets for reaction with an N-hydroxysuccinimide (NHS) ester of an ATRP initiator, such as N-2-Bromo-2-methyl propionyl-β-alanine N-oxysuccinimide ester. researchgate.net This step covalently attaches initiator sites to the protein, converting it into a macroinitiator. Subsequently, ATRP is used to grow polymer chains directly from these sites. This method offers significant advantages over "grafting-to" approaches by minimizing steric hindrance and allowing for the synthesis of hybrids with high graft densities. acs.orgresearchgate.net

A macroinitiator is a polymer chain that has one or more sites capable of initiating the polymerization of a second monomer. This strategy is fundamental to the synthesis of graft and block copolymers. Polymers with inherent functional groups, such as the hydroxyl groups in polysaccharides, are excellent candidates for conversion into ATRP macroinitiators.

Dextran (B179266) is a biocompatible and biodegradable polysaccharide composed of glucose units. Its abundant hydroxyl groups can be readily functionalized to introduce ATRP initiating sites. A common method involves the esterification of some of the hydroxyl groups with 2-bromoisobutyryl bromide in the presence of a base. researchgate.netkaist.ac.kr

This reaction transforms the dextran backbone into a multifunctional macroinitiator. This dextran-based macroinitiator can then be used in an ATRP reaction to polymerize a vinyl monomer, such as N-isopropylacrylamide, from the polysaccharide chain. researchgate.netkaist.ac.kr The result is a graft copolymer (e.g., Dextran-g-PNIPAM) that combines the properties of both components, such as the biocompatibility of dextran and the thermoresponsivity of PNIPAM. researchgate.netkaist.ac.kr These materials are of great interest for applications in drug delivery and tissue engineering.

Starting PolymerFunctionalization ReagentTarget Monomer for GraftingCatalyst/LigandResulting ArchitectureReference
Dextran2-chloropropionyl chlorideN-isopropylacrylamideCuBr/Me₆TRENDextran-g-PNIPAM researchgate.net
Dextran MicrospheresATRP InitiatorN-isopropylacrylamideN/AThermoresponsive hybrid particles kaist.ac.kr
Cellulose2-bromoisobutyryl bromideN-isopropylacrylamideOrganic PhotocatalystCellulose-g-PNIPAM nih.gov

Applications in Organic Synthesis Beyond Polymerization

Role as a Building Block in Pharmaceutical Intermediates

The structure of isopropyl 2-bromo-2-methylpropanoate (B8525525), featuring a bromine atom and an isopropyl ester, makes it an important intermediate for creating more complex molecules, particularly within the pharmaceutical industry.

Isopropyl 2-bromo-2-methylpropanoate is a key reactant in the synthesis of fibrates, a class of drugs used to manage high blood cholesterol and triglyceride levels. Its role is central to the formation of fenofibrate (B1672516) and isopropyl clofibrate.

A common and efficient method for synthesizing fenofibrate involves the reaction of this compound with a phenol (B47542) derivative, specifically 4-chloro-4′-hydroxybenzophenone. guidechem.comacs.orggoogle.com This chemical process is an etherification reaction where the phenoxide, generated from the phenol in the presence of a base, acts as a nucleophile, displacing the bromide ion from the bromoester.

Several variations of this synthesis have been documented. One established method involves reacting 4-chloro-4′-hydroxybenzophenone with this compound in the presence of an alkaline agent like potassium carbonate, often without a solvent. guidechem.comacs.org Another approach utilizes potassium bicarbonate in a solvent such as isopropanol (B130326). guidechem.com The reaction conditions can be manipulated to optimize yield and purity. For instance, a procedure involving heating the reactants to 110-112°C for 1.5 hours, followed by an increase to 140-145°C for 4 hours, has been reported to yield 77% fenofibrate after recrystallization. google.com

The table below summarizes typical conditions for this reaction.

BaseSolventTemperature (°C)Duration (h)Reported Yield (%)
Potassium CarbonateNone140-145477
Potassium CarbonateWater110-1121.5Not specified
Potassium BicarbonateIsopropanolReflux (82-84)3686

This table presents data compiled from various synthesis procedures. guidechem.comgoogle.com

This compound is also instrumental in the synthesis of known impurities of fenofibrate, such as Fenofibrate Impurity C (USP). This impurity, chemically named 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl propanoyl]oxy]-2-methylpropanoate, is formed through an esterification reaction between fenofibric acid and this compound. wikipedia.org

Research has focused on optimizing the synthesis of this impurity to produce it in high yield and purity for use as a reference standard. A study utilizing a Central Composite Design (CCD) model investigated the effects of four key factors: temperature, reaction time, and the molar ratios of both potassium carbonate and this compound relative to fenofibric acid. The reaction was conducted in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

The optimized conditions determined by the study led to a significantly improved yield of 89.53%. These findings are crucial for the reliable production of reference standards necessary for quality control in the manufacturing of fenofibrate. wikipedia.org

The table below details the optimized reaction parameters.

Optimized Conditions for Fenofibrate Impurity C Synthesis

Parameter Optimal Value
Reaction Temperature 87°C
Reaction Time 3.64 hours
Mole Ratio (Potassium Carbonate / Fenofibric Acid) 4.30 : 1
Mole Ratio (this compound / Fenofibric Acid) 5.95 : 1

| Resulting Yield | 89.53% |

Data sourced from a study on the optimization and standardization of Fenofibrate Impurity C. wikipedia.org

This compound serves as an essential building block in the synthesis of Elafibranor, a pharmaceutical agent investigated for liver-related conditions. innospk.com A patented synthesis route uses this bromoester to prepare a key intermediate. In this process, 4-hydroxy-3,5-dimethylbenzaldehyde is reacted with this compound. google.com The reaction is typically carried out in a solvent such as acetone (B3395972) in the presence of potassium carbonate and heated under reflux for 12 hours, yielding the desired intermediate with a reported purity of 96% on HPLC. google.com

Synthesis of Fibrates (e.g., Fenofibrate, Clofibrate)

Reactions with Specific Organic Reagents

The reactivity of this compound is not limited to reactions with phenols. Its interactions with other organic compounds are also of interest in synthesis.

N-Methyl-2-pyrrolidone (NMP) is a high-boiling, polar aprotic solvent, sharing characteristics with other solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). google.com While NMP is widely used as a solvent in various industrial and pharmaceutical applications, including syntheses that may involve alkyl halides, there is no specific documentation in the reviewed literature of a direct chemical reaction where NMP acts as a primary reactant with this compound. Its role is primarily established as a reaction medium, facilitating reactions due to its ability to dissolve a wide range of organic and inorganic compounds. google.com

Esterification Reactions for Diverse Products

The ester group of this compound can theoretically undergo transesterification in the presence of another alcohol under acidic or basic conditions. This reaction involves the exchange of the isopropyl alcohol moiety for a different alcohol, leading to the formation of new esters.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxy group (isopropoxide in this case) and yielding a new ester.

While this compound is susceptible to such transformations, its primary documented use in synthesis is centered on the reactivity of its carbon-bromine bond. The bulky 2-bromo-2-methylpropyl group makes the ester carbonyl less accessible to nucleophiles compared to less sterically hindered esters. Consequently, while transesterification is a fundamental organic reaction that this ester can undergo, its application as a starting material for creating a diverse range of other esters is not its most prominent role. The reaction is more often employed in processes where a different ester functionality is desired on a molecule that has already been modified via reactions at the C-Br bond.

Table 1: Potential Transesterification Products This table illustrates the theoretical products from the transesterification of this compound with various alcohols.

Reactant Alcohol Catalyst Potential Ester Product
Methanol Acid or Base Methyl 2-bromo-2-methylpropanoate
Ethanol Acid or Base Ethyl 2-bromo-2-methylpropanoate

Mechanistic Studies of Organic Transformations

The structure of this compound, a tertiary alkyl halide, makes it an excellent substrate for studying substitution and elimination reaction mechanisms.

Alkylation Reactions and By-product Formation

A significant industrial application of this compound is in the synthesis of the lipid-lowering drug Fenofibrate. This synthesis provides a clear example of an alkylation reaction where the compound serves as the alkylating agent. innospk.comevitachem.com The reaction is a variation of the Williamson ether synthesis.

In this process, the phenolic hydroxyl group of 4-chloro-4'-hydroxybenzophenone (B194592) is deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide. innospk.comchemicalbook.com This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom of this compound.

Due to the tertiary nature of the alkyl halide, the reaction mechanism has characteristics of a nucleophilic substitution (SN1) reaction. The bulky groups surrounding the electrophilic carbon hinder a direct backside attack typical of an SN2 reaction. Instead, the reaction likely proceeds through a carbocation-like transition state. The departure of the bromide leaving group is facilitated by the polar solvent and the base, generating a tertiary carbocation which is then rapidly attacked by the phenoxide nucleophile.

Reaction Scheme: Synthesis of Fenofibrate 4-chloro-4'-hydroxybenzophenone + this compound --(K₂CO₃)--> Fenofibrate

During the synthesis of Fenofibrate, several process-related impurities and by-products can form. innospk.com The identification and control of these substances are crucial for the quality of the final active pharmaceutical ingredient.

Table 2: Potential By-products and Impurities in Fenofibrate Synthesis

Compound Name Classification Potential Origin
4-chloro-4'-hydroxybenzophenone Unreacted Starting Material Incomplete reaction. innospk.com
Fenofibric Acid Hydrolysis Product Hydrolysis of the ester group of Fenofibrate during workup or storage. innospk.com
Isopropyl 2-hydroxy-2-methylpropanoate Solvolysis Product Reaction of the carbocation intermediate with water or hydroxide (B78521) ions.
2-methylprop-1-ene derivative Elimination By-product (E1) The tertiary carbocation intermediate can lose a proton, leading to an alkene.

The formation of an elimination by-product is a common competing pathway in reactions involving tertiary alkyl halides. Under basic conditions, the carbocation intermediate can be deprotonated by the base to form an alkene. Careful control of reaction conditions, such as temperature and the nature of the base and solvent, is necessary to favor the substitution product over the elimination by-product.

Advanced Characterization and Analytical Methodologies for Isopropyl 2 Bromo 2 Methylpropanoate and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone for the structural elucidation of Isopropyl 2-bromo-2-methylpropanoate (B8525525). These methods probe the interactions of molecules with electromagnetic radiation to reveal details about bonding, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Isopropyl 2-bromo-2-methylpropanoate. It provides unambiguous information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum exhibits distinct signals corresponding to the isopropyl and the methyl protons. The integration of these signals confirms the ratio of protons in the molecule. The methine proton of the isopropyl group appears as a multiplet, while the methyl groups attached to the quaternary carbon appear as a singlet.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, specific signals can be assigned to the carbonyl carbon, the quaternary carbon bearing the bromine atom, the methine carbon, and the methyl carbons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms. nih.gov

In the context of its derivatives, particularly polymers synthesized via Atom Transfer Radical Polymerization (ATRP), NMR is crucial for confirming successful initiation. researchgate.net Analysis of the resulting polymer shows signals corresponding to the initiator fragment, verifying its incorporation at the polymer chain end. researchgate.netresearchgate.net

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
(CH₃)₂-C-BrSingletSignal
(CH₃)₂-CH-ODoubletSignal
(CH₃)₂-CH-OSeptetSignal
C=O-Signal
C-Br-Signal

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The spectrum is characterized by strong absorption bands that are indicative of its ester functionality and the carbon-bromine bond.

The most prominent peak is the C=O stretching vibration of the ester group. pressbooks.pub Other significant absorptions include C-H stretching and bending vibrations from the alkyl groups and the C-O stretching of the ester. The C-Br stretching vibration appears in the fingerprint region of the spectrum. docbrown.info For polymeric derivatives, FT-IR can be used to track the disappearance of the monomer's C=C bond and the appearance of the polymer backbone signals, alongside the persistent ester carbonyl band from the initiator fragment. researchgate.netresearchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
C-H Stretch (sp³)2850 - 2960Associated with the methyl and methine groups. libretexts.org
C=O Stretch (Ester)~1740A strong, sharp absorption characteristic of the carbonyl group. pressbooks.pub
C-O Stretch (Ester)1100 - 1300Corresponds to the stretching of the ester C-O bonds.
C-Br Stretch500 - 750A weaker absorption in the fingerprint region. docbrown.info

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For this compound, GC-MS analysis confirms the molecular weight. A key feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity (M+ and M+2), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). docbrown.info Common fragmentation patterns involve the loss of the bromine atom or cleavage of the isopropyl group.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : While GC-MS is suitable for the initiator, MALDI-TOF MS is essential for characterizing its high molecular weight derivatives, such as polymers. nih.govtcichemicals.com This soft ionization technique allows for the analysis of large macromolecules with minimal fragmentation. researchgate.netnih.gov For polymers synthesized using this compound as an initiator, MALDI-TOF MS can determine the absolute molecular weight distribution, verify the end-group fidelity (confirming the presence of the initiator fragment and the bromine terminus), and identify any side products or chain termination events. researchgate.nettcichemicals.com

Ion (Fragment) Description
[C₇H₁₃BrO₂]⁺Molecular ion (appears as a doublet due to Br isotopes)
[C₇H₁₃O₂]⁺Loss of Bromine radical
[C(CH₃)₂Br]⁺Fragment from cleavage of the ester bond
[C₃H₇]⁺Isopropyl cation

Microscopic and Surface Analysis Techniques for Polymer Brushes

Polymer brushes, which are assemblies of polymer chains tethered to a surface, are frequently synthesized using surface-initiated ATRP (SI-ATRP) with initiators derived from or analogous to this compound. The characterization of these nanostructured surfaces requires a suite of sensitive analytical techniques to probe their morphology, thickness, and chemical composition.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize the surface topography of polymer brushes at the nanoscale. researchgate.netmdpi.com It operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the surface, which allows for the creation of a three-dimensional image of the surface morphology. mdpi.com

Detailed Research Findings:

AFM is instrumental in confirming the successful grafting of polymer brushes onto a substrate and in assessing their uniformity and surface roughness. For example, AFM has been used to study the morphology of polymer brushes grown from graphene oxide surfaces via SI-ATRP. utexas.edu These studies reveal how the polymer chains alter the surface texture of the underlying substrate.

The technique can also be used to measure the thickness of the dry polymer brush layer, often in conjunction with other methods like ellipsometry. acs.orgresearchgate.net By creating a scratch in the polymer brush layer, the height difference between the substrate and the top of the brush can be measured from the AFM topography image. Research has shown a strong correlation between the thickness of polymer brushes and the polymerization time. researchgate.net For instance, AFM has been used to visualize the topography of poly(APTAC) brushes in both air and water, demonstrating the swelling behavior of the brushes in a liquid environment. researchgate.net

The following table presents representative data on the characterization of polystyrene brushes grafted from a silicon surface, where AFM was used to determine the dry layer thickness. acs.org

Table 2: Characterization of Polystyrene Brushes by AFM and Ellipsometry

Sample ID Initiator Grafting Density (nm⁻²) Polymer Brush Thickness (AFM, nm) Polymer Brush Thickness (Ellipsometry, nm)
Si-Br2 1.5 ± 0.3 ~5.5 5.4 ± 0.2

Ellipsometry

Ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a surface. mdpi.com This change is related to the thickness and refractive index of thin films on the surface, making it an ideal tool for characterizing the thickness of polymer brushes. mdpi.comrsc.org

Detailed Research Findings:

Spectroscopic ellipsometry is widely used to determine the average thickness of dry polymer brush layers with high precision. rsc.org The technique provides a macroscopic average thickness over the area probed by the light beam. For instance, in the synthesis of sulfopropyl methacrylate (B99206) polymer brushes on a silicon substrate via SI-ATRP, ellipsometry was used to measure the film thickness. rsc.org

Studies have demonstrated a linear relationship between the polymer brush thickness, as measured by ellipsometry, and the monomer conversion or polymerization time, which is indicative of a controlled polymerization process. researchgate.net For example, the thickness of poly(methacrylic acid) brushes was shown to increase significantly with polymerization time, from 13.7 nm after 1 day to 72.8 nm after 5 days. researchgate.net This data is crucial for tailoring the properties of the modified surface.

The data in Table 2, presented in the AFM section, also includes ellipsometry measurements, highlighting the excellent agreement between the two techniques for determining polymer brush thickness. acs.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost layers of a material. phi.comcarleton.edueag.com It operates by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. carleton.edusurfacesciencewestern.com These secondary ions are then analyzed based on their mass-to-charge ratio, providing a chemical fingerprint of the surface. phi.com

Detailed Research Findings:

ToF-SIMS is particularly useful for confirming the presence of specific chemical species on the surface of polymer brushes and for analyzing their chemical composition. The technique can detect characteristic fragments of the polymer chains, as well as fragments from the initiator molecules, providing direct evidence of the covalent attachment of the brushes to the substrate.

For hybrid polymer-nanoparticle systems, ToF-SIMS has been used to examine the composition of the ultra-thin layers. researchgate.net Its ability to provide mass-resolved ion images allows for the mapping of the lateral distribution of different chemical species on the surface. surfacesciencewestern.comresearchgate.net With a typical analysis depth of less than 2 nm, ToF-SIMS is exceptionally well-suited for the analysis of ultra-thin polymer brush layers. phi.com While ToF-SIMS is generally considered a qualitative or semi-quantitative technique due to matrix effects, it provides invaluable information on surface chemistry that is often complementary to other techniques like XPS. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. nih.gov

Detailed Research Findings:

XPS is a powerful tool for confirming the successful immobilization of the ATRP initiator and the subsequent growth of the polymer brush. utexas.edu By analyzing the survey spectra, one can identify the elements present on the surface. For example, after functionalizing graphene oxide with an α-bromoisobutyryl bromide initiator, XPS analysis can confirm the presence of bromine. utexas.edu Following the polymerization, the appearance of signals corresponding to the elements in the polymer, and the attenuation of signals from the underlying substrate, confirm the growth of the polymer brush. researchgate.net

High-resolution XPS spectra of specific elements can provide information about their chemical environment. For instance, the C1s spectrum can be deconvoluted to identify different carbon-containing functional groups, such as C-C, C-O, and C=O, within the polymer brush. whiterose.ac.uk This allows for a detailed chemical characterization of the grafted polymer layer. XPS can also be used to quantitatively determine the elemental composition of the surface. nih.gov

The table below shows representative binding energies for elements commonly observed in the XPS analysis of polymer brushes grown from bromide-containing initiators. whiterose.ac.ukwhiterose.ac.uk

Table 3: Representative XPS Binding Energies for Polymer Brush Characterization

Element/Core Level Binding Energy (eV) Associated Functional Group
C1s ~285.0 C-C, C-H
C1s ~285.8 C-N
C1s ~286.8 C-O
C1s ~289.0 O-C=O
N1s ~399.5 Neutral Nitrogen
Br3d ~70-71 C-Br

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations are instrumental in understanding the thermodynamics and kinetics of reactions involving Isopropyl 2-bromo-2-methylpropanoate (B8525525). These methods can map out potential energy surfaces, identify transition states, and predict reaction rates, offering a detailed picture of reaction mechanisms.

Transition State Theory (TST) is a fundamental theory used to explain the reaction rates of elementary chemical reactions. It assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. For reactions involving Isopropyl 2-bromo-2-methylpropanoate, TST can be employed to estimate the rate constants, particularly at the high-pressure limit.

In cases where the reaction pressure is lower, the unimolecular reaction rates can exhibit pressure dependence. Rice–Ramsperger–Kassel–Marcus (RRKM) theory is utilized to account for this fall-off behavior. For instance, in the pyrolysis of a structurally similar compound, isopropyl bromoacetate (B1195939), RRKM theory was used to study the fall-off behavior of the rate constants at lower pressures.

Computational studies, often employing Density Functional Theory (DFT) methods such as M06-2X and composite methods like CBS-QB3, are used to calculate the activation energies for various reaction pathways of α-bromoesters. For example, a computational study on the pyrolysis of isopropyl bromoacetate determined the activation energies for its decomposition. The formation of propene and bromoacetic acid was identified as the most favorable pathway both kinetically and thermodynamically.

The calculated activation parameters, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide crucial information for understanding the reaction kinetics. The following table presents theoretical activation energies for the pyrolysis of isopropyl bromoacetate, a proxy for this compound, calculated using different computational methods.

Computational MethodActivation Energy (kcal/mol)
M06-2X34.179
ωB97XD36.947
CBS-QB337.530

Molecular Dynamics Simulations

For a molecule like this compound, MD simulations could be employed to:

Analyze the conformational landscape and the rotational barriers of the ester and isopropyl groups.

Investigate the solvation structure and dynamics in different solvents, which is crucial for understanding its reactivity in solution-phase reactions.

Study its behavior at interfaces, which is relevant for its role in surface-initiated polymerization.

Computational Modeling of Polymerization Processes

This compound is a well-known initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. Computational modeling plays a significant role in understanding the kinetics and mechanism of ATRP.

Mathematical models are developed to simulate the polymerization process, taking into account the elementary reaction steps: initiation, propagation, termination, and deactivation. These models can predict the evolution of monomer conversion, polymer molecular weight, and molecular weight distribution over time.

For ATRP initiated by α-bromoesters, computational studies often focus on:

Kinetic Modeling: Developing and solving systems of differential equations that describe the concentrations of all species in the polymerization. This allows for the prediction of polymerization rates and the degree of control over the process.

Monte Carlo Simulations: These simulations can model the stochastic nature of polymerization and provide detailed information about the polymer chain microstructure.

DFT Calculations of Reaction Parameters: Quantum chemical calculations are used to determine the key parameters for the kinetic models, such as the activation rate constants of the initiator and the equilibrium constant for the activation/deactivation process (KATRP).

The structure of the initiator is a critical factor in ATRP, and computational models can help in understanding how modifications to the initiator structure affect the polymerization kinetics.

Structure-Activity Relationship Studies through Computational Approaches

Computational structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are valuable tools for understanding how the chemical structure of a molecule influences its activity. For this compound, its primary "activity" in a chemical context is often its efficiency as an ATRP initiator.

Computational approaches can be used to establish relationships between the structural features of α-bromoester initiators and their performance in polymerization. These studies typically involve:

Descriptor Calculation: Calculating various molecular descriptors that quantify different aspects of the molecule's structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., van der Waals volume), and thermodynamic properties (e.g., bond dissociation energies).

Model Development: Using statistical methods or machine learning algorithms to build models that correlate these descriptors with experimentally observed activities, such as the initiation rate constant or the control over polymerization.

For ATRP initiators, a key parameter is the C-Br bond dissociation energy (BDE). Computational studies have shown a strong correlation between the C-Br BDE and the ATRP equilibrium constant. A lower BDE generally leads to a faster initiation and a higher polymerization rate. The table below illustrates the calculated bond dissociation free energies (BDFEs) for a series of ATRP initiators, highlighting the influence of the substituent structure on the C-Br bond strength.

InitiatorCalculated BDFE (kcal/mol)
Methyl 2-bromopropionate55.1
Ethyl 2-bromoisobutyrate51.9
1-Phenylethyl bromide48.1
Bromopropionitrile42.7

These computational studies provide a rational basis for the design and selection of efficient initiators for controlled radical polymerization processes.

Future Directions and Emerging Research Areas

Development of Novel Initiators and Macroinitiators

Isopropyl 2-bromo-2-methylpropanoate (B8525525) is a foundational initiator for Atom Transfer Radical Polymerization (ATRP), a versatile method for creating polymers with controlled structures. researchgate.net Ongoing research focuses on modifying this core molecule to create novel initiators and macroinitiators with enhanced capabilities. These new initiators are designed to offer greater control over polymer architecture, introduce specific functionalities, and expand the range of monomers that can be effectively polymerized.

One key area of development is the synthesis of multifunctional initiators derived from isopropyl 2-bromo-2-methylpropanoate. These initiators possess multiple sites from which polymer chains can grow, leading to the formation of complex structures like star polymers and graft copolymers. For instance, researchers have successfully synthesized initiators with additional reactive groups, such as hydroxyl or azide (B81097) functionalities, which can be used for subsequent "click" chemistry reactions to attach other molecules or polymers. A notable example is the design of 2-(1-(2-azidoethoxy)ethoxy)ethyl 2-bromo-2-methylpropanoate, which facilitates the creation of copolymers that can self-assemble into micelles for targeted drug delivery. mdpi.com

Macroinitiators, which are larger polymer chains with an initiating group at one end, are also a significant focus. These are often created by reacting a pre-existing polymer, such as polyethylene (B3416737) glycol (PEG), with a derivative of this compound, like 2-bromoisobutyryl bromide. mdpi.com This approach allows for the synthesis of block copolymers, which are composed of two or more different polymer segments. These materials are crucial for a variety of applications, from drug delivery to advanced coatings. A recent strategy involves a "polyolefin active-ester exchange" (PACE) approach to create polyethylene macroinitiators for SARA ATRP, demonstrating high initiation efficiency and producing block copolymers with low dispersity.

The development of these novel initiators and macroinitiators is driven by the need for materials with precisely defined properties. By carefully designing the initiator molecule, scientists can control the final polymer's molecular weight, composition, and topology, leading to materials that are tailored for specific, high-performance applications.

Integration with Other Advanced Materials Synthesis

The versatility of this compound as an initiator extends to its integration with other advanced materials synthesis techniques. This allows for the creation of hybrid materials that combine the properties of polymers with those of other material classes, such as nanoparticles or surfaces.

A prominent example is surface-initiated ATRP (SI-ATRP), where initiator molecules are chemically attached to a substrate, such as a silicon wafer. nih.gov Polymer chains then grow directly from the surface, creating a dense layer of "polymer brushes." This technique is used to modify the surface properties of materials, imparting characteristics like hydrophilicity, biocompatibility, or responsiveness to external stimuli. For example, poly(N-isopropylacrylamide) (PNIPAM) brushes, grown from a surface functionalized with an initiator derived from 2-bromo-2-methylpropionic acid, exhibit temperature-responsive behavior, which is useful for creating smart surfaces. nih.gov

The "grafting from" approach in SI-ATRP, which utilizes surface-bound initiators, is a powerful method for creating high-density polymer layers. nih.gov The density of these grafted chains can be controlled by varying the concentration of the initiator on the surface. nih.gov This level of control is essential for applications where surface interactions are critical, such as in biosensors or anti-fouling coatings.

Furthermore, the integration of ATRP initiated by this compound with other polymerization methods, like ring-opening polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization, opens up possibilities for synthesizing even more complex polymer architectures. harth-research-group.org This combination of techniques allows for the creation of block copolymers from monomers that are not compatible with a single polymerization method, thereby expanding the library of accessible materials. harth-research-group.org

Exploration of New Catalytic Systems for CRP

While traditional ATRP relies on copper catalysts, there is a significant research effort aimed at developing new catalytic systems for controlled radical polymerization (CRP) that are more efficient, environmentally friendly, and tolerant to a wider range of reaction conditions. This compound remains a key initiator in these investigations due to its well-understood and reliable initiation behavior.

One of the main drivers for exploring new catalysts is the desire to reduce the amount of copper required for the polymerization. High concentrations of copper can be difficult to remove from the final polymer product, which is a concern for biomedical and electronic applications. Techniques like Activators Generated by Electron Transfer (AGET) ATRP and Supplemental Activator and Reducing Agent (SARA) ATRP have been developed to use significantly lower concentrations of the copper catalyst. These methods often employ reducing agents or a combination of different metal species to regenerate the active catalyst form.

For example, SARA ATRP can be conducted with ppm levels of a copper catalyst in the presence of a reducing agent. nih.gov This not only minimizes copper contamination but also allows for polymerization to occur in the presence of oxygen, simplifying the experimental setup. The development of highly active ligands for the copper catalyst is another important area of research. These ligands can increase the rate of the polymerization and improve the control over the final polymer structure, even at very low catalyst concentrations. cmu.edu

Beyond copper, researchers are also exploring other transition metals, such as iron, as catalysts for ATRP. researchgate.net Iron-based catalysts are attractive due to their low cost and low toxicity. While still under development, these systems show promise for specific applications where the presence of copper is undesirable. The continued exploration of these new catalytic systems, in conjunction with reliable initiators like this compound, is crucial for advancing the field of controlled radical polymerization.

Applications in Biomedical and Advanced Functional Materials

The polymers synthesized using this compound as an initiator have a wide range of applications in biomedical and advanced functional materials, owing to the high degree of control over their structure and properties. juniperpublishers.comnih.govbiomedres.us

Drug Delivery Systems

In the field of drug delivery, polymers initiated with this compound are used to create sophisticated nanocarriers that can encapsulate therapeutic agents and release them in a controlled manner. mdpi.com For instance, amphiphilic block copolymers, which have both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can self-assemble in water to form micelles. The hydrophobic core of these micelles can be loaded with poorly water-soluble drugs, while the hydrophilic shell provides stability in the bloodstream and can be functionalized with targeting ligands to direct the carrier to specific cells or tissues.

The use of "smart" polymers, which respond to changes in their environment, is a particularly exciting area. For example, polymers that are sensitive to pH can be designed to release their drug payload in the acidic environment of a tumor, minimizing side effects on healthy tissues. mdpi.com Similarly, temperature-sensitive polymers can be triggered to release a drug by applying localized heat. The precise control over polymer architecture afforded by ATRP is essential for designing these complex, multi-functional drug delivery systems.

Responsive Coatings and Interfaces

Responsive coatings and interfaces are materials that can change their properties in response to external stimuli such as temperature, pH, or light. Polymers synthesized via ATRP using this compound are ideal for creating these "smart" surfaces. As mentioned earlier, SI-ATRP can be used to graft responsive polymers onto a substrate, creating a surface that can switch between being hydrophilic and hydrophobic, for example.

These responsive coatings have a wide array of potential applications. They can be used to create self-cleaning surfaces, where a change in conditions causes contaminants to be released. In biomedical devices, they can be used to create anti-fouling surfaces that resist the adhesion of proteins and bacteria, which is a major cause of device failure. mdpi.com Furthermore, responsive interfaces are being explored for use in microfluidic devices, where they can act as valves or pumps that are controlled by external signals.

Nanomaterial Fabrication with Tailored Properties

The combination of ATRP initiated by this compound with nanomaterials allows for the creation of hybrid materials with unique and tailored properties. mdpi.com By grafting polymers from the surface of nanoparticles, researchers can modify their solubility, stability, and biocompatibility. For example, grafting a hydrophilic polymer onto a hydrophobic nanoparticle can make it dispersible in water, which is essential for many biological applications.

This surface modification can also be used to introduce specific functionalities to the nanoparticles. For instance, polymers with targeting ligands can be grafted onto nanoparticles to direct them to specific cells for imaging or therapeutic purposes. The polymer shell can also be designed to respond to external stimuli, allowing for the controlled release of a payload from the nanoparticle core.

The ability to precisely control the length and density of the grafted polymer chains is crucial for tailoring the properties of these hybrid nanomaterials. This level of control, which is a hallmark of ATRP, enables the rational design of materials for a wide range of applications, from advanced diagnostics to targeted therapies.

Sustainable and Environmentally Benign Chemical Processes

The development of sustainable and environmentally conscious chemical processes is a paramount goal in modern chemistry. For compounds like this compound, which serve as crucial initiators in polymer synthesis, the focus extends beyond the molecule itself to encompass its entire lifecycle. This includes its synthesis and its application in polymerization processes. Research is increasingly directed towards "green" chemistry principles, aiming to reduce hazardous substances, maximize atom economy, lower energy consumption, and minimize waste generation.

Green Synthesis Approaches for this compound

The conventional production of this compound involves the esterification of 2-bromoisobutyric acid with isopropanol (B130326). innospk.com While effective, the environmental impact of this synthesis is largely tied to the production of the 2-bromoisobutyric acid precursor. Traditional bromination methods often use molecular bromine (Br₂), a substance that is highly corrosive, toxic, and hazardous to handle. masterorganicchemistry.comnih.gov Green synthesis approaches, therefore, concentrate on finding safer and more sustainable alternatives for the bromination step.

Alternative Brominating Agents: A significant area of research is the replacement of liquid bromine with safer, solid, or in-situ generated brominating agents.

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com It can serve as a source for bromine in radical reactions and electrophilic additions, providing a low-level concentration of Br₂ that can be more selective and reduce unwanted side reactions. masterorganicchemistry.comorganic-chemistry.org

In-situ Generation of Bromine: Another promising strategy is the in-situ generation of active bromine species from more benign precursors. Systems based on a mixture of sodium or potassium bromide (NaBr/KBr) and an oxidizer like sodium bromate (B103136) (NaBrO₃) can produce the brominating agent directly in the reaction vessel. researchgate.netresearchgate.net This approach avoids the transportation and storage of hazardous molecular bromine. nih.gov Oxidative bromination can also be achieved using oxidants like hydrogen peroxide in the presence of a bromide source. nih.gov These methods enhance safety and can improve atom economy.

Enzymatic and Catalytic Esterification: While the esterification step itself is relatively straightforward, green chemistry principles encourage the use of biocatalysts or more efficient, reusable solid acid catalysts to minimize waste and energy use. For instance, the enzymatic synthesis of a similar ester, isopropyl myristate, has been successfully demonstrated using immobilized lipase (B570770) in a continuous packed bed reactor, achieving high conversion rates and catalyst stability over long periods. nih.gov Such biocatalytic methods operate under mild conditions and offer high selectivity, presenting a potential green route for the synthesis of this compound.

Minimizing Waste and Energy Consumption in Polymerization

This compound is a key initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers. mdpi.com However, traditional ATRP processes can have environmental drawbacks, including the use of transition-metal catalysts (often copper-based), organic solvents, and the need for high temperatures. nih.gov Emerging research focuses on making these polymerization processes greener.

Green Solvents in ATRP: A significant environmental impact of polymerization is the solvent used. rsc.org Efforts to improve ATRP have focused on replacing common, often harmful, organic solvents with more eco-friendly alternatives.

Water: Water is an ideal green solvent as it is abundant, non-toxic, and safe. rsc.org Research has shown that well-controlled ATRP can be conducted in aqueous media, and even in untreated water from various natural sources (river, sea), which could significantly reduce the cost and environmental footprint of purification. rsc.orgresearchgate.net

Bio-based Solvents: Bio-derived solvents are another promising alternative. Compounds like Cyrene and its derivative Cygnet 0.0, which are derived from cellulose, have been successfully used as replacements for polar aprotic solvents in ATRP. acs.orgnih.gov These solvents can facilitate the synthesis of precisely controlled polymers while being more environmentally benign. acs.orgnih.gov

Catalyst Reduction and Recycling: The metal catalyst is a critical component of ATRP, but its potential toxicity and color in the final product make its reduction and removal a priority. nih.govcmu.edu

Low-Catalyst ATRP Techniques: Methods such as Activators Regenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP have been developed to drastically reduce the required catalyst concentration from thousands of parts per million (ppm) to as low as 10-50 ppm. nih.govpnas.orgpnas.org These techniques use reducing agents or conventional radical initiators to continuously regenerate the active catalyst species, minimizing the amount of metal needed. mdpi.compnas.org

Catalyst Removal and Recycling: For the remaining catalyst, efficient removal and recycling methods are crucial. Techniques include passing the polymer solution through columns containing ion-exchange resins or adsorbents like alumina (B75360) or silica (B1680970). cmu.edu Other approaches use CO₂-switchable solvents or ligands that allow the catalyst to be selectively extracted into an aqueous phase, separating it from the polymer product for potential reuse. acs.org

Energy-Efficient Initiation Methods: Conventional ATRP is often initiated by heat, which is energy-intensive. Modern research explores external stimuli that require less energy and offer better control.

Photo-controlled ATRP: Using light (from sources like LEDs or lasers) to initiate polymerization can be more energy-efficient than thermal methods. rsc.orgacs.org This approach allows for high spatial and temporal control over the polymerization process and can often be conducted at room temperature. acs.org

Electrochemically-mediated ATRP (eATRP): This technique uses an electric field to control the catalyst's oxidation state, turning the polymerization "on" and "off" with high precision. rsc.org Electrosynthesis is considered an emerging green solution as it uses electrons as a clean reagent, offering precise control over reaction kinetics and reducing the need for thermal energy or chemical reducing agents. rsc.org

Q & A

Q. What are the primary synthetic routes for Isopropyl 2-bromo-2-methylpropanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via two methods:

  • Method 1 : Esterification of 2-bromo-2-methylpropionyl bromide with isopropanol under anhydrous conditions. Catalysts such as pyridine or DMAP may enhance reaction efficiency. The reaction is typically conducted at 0–25°C, with yields influenced by stoichiometric ratios (1:1.2 molar ratio of acyl bromide to alcohol) and solvent choice (e.g., dichloromethane or ether) .
  • Method 2 : Alternative routes involve bromination of isopropyl 2-methylpropanoate using reagents like N-bromosuccinimide (NBS) under radical initiation. Optimization requires controlling light exposure and temperature to minimize over-bromination . Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structure via characteristic peaks (e.g., tert-butyl bromine splitting patterns and isopropyl ester protons). For example, the isopropyl group shows a septet at ~5.0 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ at m/z 223.0 (calculated for C7_7H13_{13}BrO2_2).
  • X-ray Crystallography : Single-crystal analysis using SHELX software can resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound function as an ATRP initiator, and how can side reactions be mitigated?

The compound acts as a terminal alkyne-functional initiator in atom transfer radical polymerization (ATRP). Key challenges include:

  • Propargylic Side Reactions : The propargylic position may undergo undesired radical coupling. Strategies include using protected alkynes (e.g., TMS-protected initiators) or lowering reaction temperatures .
  • Kinetic Control : Monitor monomer conversion via 1^1H NMR or GPC to adjust catalyst (CuBr/ligand) concentrations and maintain linear molecular weight growth .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution (SN_N) reactions?

  • SN_N1 vs. SN_N2 Pathways : Steric hindrance from the tert-butyl group favors SN_N1 mechanisms in polar protic solvents (e.g., ethanol). Kinetic isotope effects (KIEs) and Hammett studies can delineate the pathway.
  • Leaving Group Stability : The bromide’s poor leaving ability may necessitate silver ion assistance (e.g., AgNO3_3) to stabilize transition states in SN_N2 reactions .

Q. How can conflicting literature data on synthesis yields be resolved?

Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) may improve acyl bromide reactivity but increase hydrolysis risks.
  • Catalyst Purity : Trace moisture in catalysts (e.g., DMAP) can reduce yields. Conduct Karl Fischer titration to verify anhydrous conditions . Recommendation : Replicate protocols with controlled variables (solvent, catalyst batch) and report yields with error margins.

Q. What strategies identify and suppress side products during its application in polymer synthesis?

  • Chromatographic Analysis : Use HPLC or GPC to detect oligomers or cross-linked byproducts.
  • Spectroscopic Monitoring : In situ FTIR tracks carbonyl group consumption to optimize reaction quenching.
  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups at reactive sites to block unintended radical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.